1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring:
Introduction of the carbohydrazide moiety: This can be done by reacting hydrazine derivatives with suitable carbonyl compounds.
Final coupling reaction: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert it back to the amino group.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide: shares structural similarities with other compounds containing oxadiazole and triazole rings, such as:
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19Cl2N9O2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2N9O2/c1-3-27(4-2)9-13-14(22-26-28(13)16-15(20)24-30-25-16)17(29)23-21-8-10-5-6-11(18)7-12(10)19/h5-8H,3-4,9H2,1-2H3,(H2,20,24)(H,23,29)/b21-8+ |
InChI Key |
SZDGVMKKTDWLOS-ODCIPOBUSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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